(R)-2-((tert-butoxycarbonyl)amino)decanoic acid
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Overview
Description
®-2-((tert-butoxycarbonyl)amino)decanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of significant interest in organic chemistry due to its applications in peptide synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-butoxycarbonyl)amino)decanoic acid typically involves the protection of the amino group of decanoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amino group during subsequent synthetic steps .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including ®-2-((tert-butoxycarbonyl)amino)decanoic acid, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-butoxycarbonyl)amino)decanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group is involved.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Deprotection: The major product is the free amino acid derivative after the removal of the Boc group.
Substitution: Depending on the nucleophile used, substituted amino acid derivatives are formed.
Scientific Research Applications
®-2-((tert-butoxycarbonyl)amino)decanoic acid is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a building block in the development of pharmaceuticals and therapeutic peptides.
Industry: In the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-((tert-butoxycarbonyl)amino)decanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- ®-2-((tert-butoxycarbonyl)amino)hexanoic acid
- ®-2-((tert-butoxycarbonyl)amino)octanoic acid
- ®-2-((tert-butoxycarbonyl)amino)dodecanoic acid
Uniqueness
®-2-((tert-butoxycarbonyl)amino)decanoic acid is unique due to its specific chain length and the presence of the Boc protecting group. This combination makes it particularly useful in the synthesis of medium-chain peptides and other specialized applications .
Properties
Molecular Formula |
C15H29NO4 |
---|---|
Molecular Weight |
287.39 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
InChI Key |
OXOZMSCSDJPGHN-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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